![molecular formula C16H24O3 B14506592 12-(Hydroxymethyl)bicyclo[9.3.1]pentadec-11-ene-5,15-dione CAS No. 62788-36-7](/img/structure/B14506592.png)
12-(Hydroxymethyl)bicyclo[9.3.1]pentadec-11-ene-5,15-dione
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
12-(Hydroxymethyl)bicyclo[9.3.1]pentadec-11-ene-5,15-dione is a complex organic compound with the molecular formula C16H24O3 . It features a bicyclic structure with a hydroxymethyl group and two ketone functionalities. This compound is notable for its unique structural characteristics, which include a twelve-membered ring and a six-membered ring .
Preparation Methods
The synthesis of 12-(Hydroxymethyl)bicyclo[9.3.1]pentadec-11-ene-5,15-dione typically involves multi-step organic reactions. One common synthetic route includes the Diels-Alder reaction followed by functional group modifications to introduce the hydroxymethyl and ketone groups. Industrial production methods may involve optimized reaction conditions such as controlled temperatures, specific catalysts, and purification techniques to ensure high yield and purity .
Chemical Reactions Analysis
12-(Hydroxymethyl)bicyclo[9.3.1]pentadec-11-ene-5,15-dione undergoes various chemical reactions, including:
Oxidation: The hydroxymethyl group can be oxidized to form a carboxylic acid.
Reduction: The ketone groups can be reduced to secondary alcohols.
Substitution: The hydroxymethyl group can participate in nucleophilic substitution reactions. Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and nucleophiles like alkoxides.
Scientific Research Applications
12-(Hydroxymethyl)bicyclo[9.3.1]pentadec-11-ene-5,15-dione has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex molecules.
Biology: Its derivatives are studied for potential biological activities.
Medicine: Research is ongoing to explore its potential therapeutic properties.
Industry: It is used in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 12-(Hydroxymethyl)bicyclo[9.3.1]pentadec-11-ene-5,15-dione involves its interaction with specific molecular targets. The hydroxymethyl and ketone groups can form hydrogen bonds and other interactions with enzymes and receptors, influencing various biochemical pathways. Detailed studies are required to elucidate the exact molecular targets and pathways involved .
Comparison with Similar Compounds
12-(Hydroxymethyl)bicyclo[9.3.1]pentadec-11-ene-5,15-dione can be compared with other bicyclic compounds such as:
Bicyclo[9.3.1]pentadecane: Lacks the hydroxymethyl and ketone groups.
Bicyclo[9.3.1]pentadec-11-ene: Lacks the hydroxymethyl group.
12-(Hydroxymethyl)bicyclo[9.3.1]pentadecane: Lacks the double bond and ketone groups. The presence of the hydroxymethyl and ketone groups in this compound imparts unique chemical reactivity and potential biological activity.
Properties
CAS No. |
62788-36-7 |
|---|---|
Molecular Formula |
C16H24O3 |
Molecular Weight |
264.36 g/mol |
IUPAC Name |
12-(hydroxymethyl)bicyclo[9.3.1]pentadec-11-ene-5,15-dione |
InChI |
InChI=1S/C16H24O3/c17-11-13-10-9-12-5-4-7-14(18)6-2-1-3-8-15(13)16(12)19/h12,17H,1-11H2 |
InChI Key |
NWPJDLRVHSITNU-UHFFFAOYSA-N |
Canonical SMILES |
C1CCC(=O)CCCC2CCC(=C(C2=O)CC1)CO |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


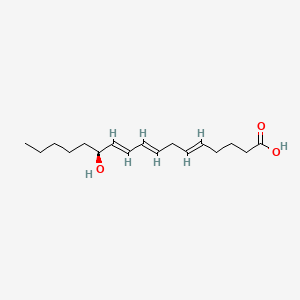


acetate](/img/structure/B14506523.png)
![1-[(4-Chlorophenyl)disulfanyl]-2,4-dinitrobenzene](/img/structure/B14506530.png)
![1,1'-(Dodecane-1,12-diyl)bis[4-(hexylamino)pyridin-1-ium] dibromide](/img/structure/B14506539.png)
![N-[Bis(dimethylamino)methylidene]octanamide](/img/structure/B14506544.png)
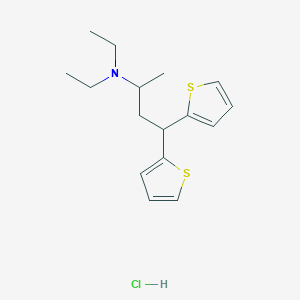
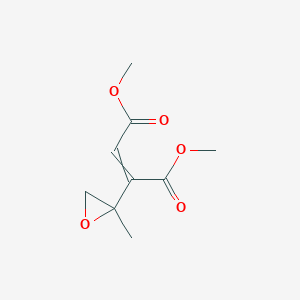
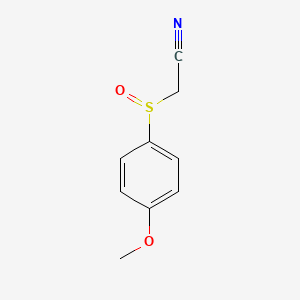
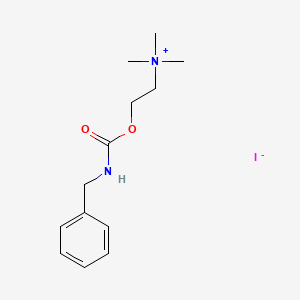

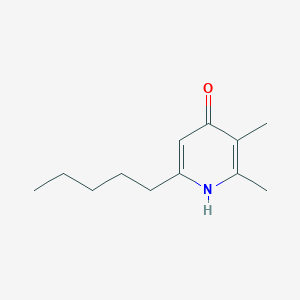
![(Aminomethoxy)[(2-ethoxy-2-oxoethyl)sulfanyl]oxophosphanium](/img/structure/B14506594.png)
